ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE
Overview
Description
Ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, an imidazolidinyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyanuric chloride with methylamine and methylthiol to form the triazine core. This intermediate is then reacted with an imidazolidinone derivative under controlled conditions to introduce the imidazolidinyl group. Finally, the ethyl acetate moiety is introduced through esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of a base.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Agriculture: The triazine core is a common motif in herbicides, and derivatives of this compound may be explored for their herbicidal activity.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: These compounds exhibit various pharmacological activities such as anticancer, anticonvulsant, and neuroprotective effects.
1,3,4-Thiadiazoles: These derivatives are explored for their antimicrobial and anticancer activities.
Uniqueness
Its ability to inhibit both neuroinflammation and apoptosis makes it a promising candidate for the development of neuroprotective agents .
Properties
IUPAC Name |
ethyl 2-[2-imino-3-[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]-5-oxoimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O3S/c1-4-22-8(21)6-18-7(20)5-19(9(18)13)11-15-10(14-2)16-12(17-11)23-3/h13H,4-6H2,1-3H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADYSYRKCSXWSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CN(C1=N)C2=NC(=NC(=N2)NC)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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